molecular formula C13H14F3NO2 B256989 N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide

N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide

Katalognummer B256989
Molekulargewicht: 273.25 g/mol
InChI-Schlüssel: CNLTWTTWVJSPEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide, also known as TFB-TFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFB-TFM is a synthetic compound that was first developed in 2004 by researchers at the University of California, Berkeley. Since then, TFB-TFM has been extensively studied for its unique properties and potential uses.

Wirkmechanismus

The mechanism of action of N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide involves the binding of the compound to specific sites on proteins. The binding of N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide to proteins can cause changes in the conformation of the protein, leading to altered protein-protein interactions. This mechanism of action has made N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide a valuable tool for studying the function of proteins in various biological systems.
Biochemical and Physiological Effects
Studies have shown that N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide can have a range of biochemical and physiological effects. For example, N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain enzymes, such as the proteasome, which plays a critical role in protein degradation. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide has been shown to modulate the activity of ion channels, which are critical for the function of the nervous system.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide in lab experiments is its specificity for certain protein targets. N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide can be used to study specific protein-protein interactions, allowing researchers to gain insight into the function of specific proteins in biological systems. However, one limitation of using N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are many potential future directions for research involving N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide. One potential direction is the development of new compounds that are similar to N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide but have improved properties, such as increased specificity or decreased toxicity. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide could be used to study the function of specific proteins in disease states, potentially leading to the development of new therapies for various diseases. Finally, N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide could be used to study the function of proteins in complex biological systems, such as the human brain, leading to a better understanding of how these systems function.

Synthesemethoden

The synthesis of N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 2-(trifluoromethyl)benzoyl chloride with tetrahydro-2-furanmethanol in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to yield N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide has been studied extensively for its potential applications in scientific research. One of the primary uses of N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide is as a tool for studying protein-protein interactions. N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide is a small molecule that can bind to specific sites on proteins, allowing researchers to study the interactions between different proteins in a controlled environment.

Eigenschaften

Produktname

N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)benzamide

Molekularformel

C13H14F3NO2

Molekulargewicht

273.25 g/mol

IUPAC-Name

N-(oxolan-2-ylmethyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)11-6-2-1-5-10(11)12(18)17-8-9-4-3-7-19-9/h1-2,5-6,9H,3-4,7-8H2,(H,17,18)

InChI-Schlüssel

CNLTWTTWVJSPEZ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2C(F)(F)F

Kanonische SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.